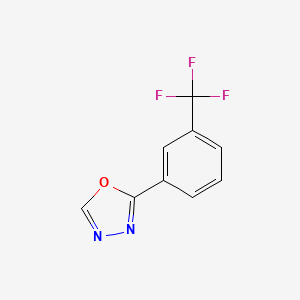

2-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-14-13-5-15-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFQECRHXRCGAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Trifluoromethyl Phenyl 1,3,4 Oxadiazole

Established and Emerging Synthetic Routes to the 1,3,4-Oxadiazole (B1194373) Core

The 1,3,4-oxadiazole ring is a common structural motif in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly classified into cyclocondensation, dehydrative cyclization, and modern catalytic approaches.

A prevalent and classical method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclocondensation of an aroylhydrazide with a carboxylic acid derivative. In the context of synthesizing the title compound, 3-(trifluoromethyl)benzoyl hydrazide serves as a key precursor. This hydrazide can be reacted with various acylating agents, such as carboxylic acids, acid chlorides, or orthoesters, in the presence of a dehydrating agent to yield the desired oxadiazole ring. researchgate.net

Commonly employed dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA). google.com For instance, the reaction of a substituted benzohydrazide (B10538) with a benzoic acid in the presence of POCl₃ is a well-established method for preparing 2,5-diaryl-1,3,4-oxadiazoles. ijacskros.com The reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclodehydration.

| Reactants | Reagents | Product | Reference |

| 3-(Trifluoromethyl)benzoyl hydrazide, Carboxylic Acid | POCl₃ | 2-(3-(Trifluoromethyl)phenyl)-5-substituted-1,3,4-oxadiazole | ijacskros.com |

| 3-(Trifluoromethyl)benzoyl hydrazide, Acid Chloride | Pyridine (B92270) | 2-(3-(Trifluoromethyl)phenyl)-5-substituted-1,3,4-oxadiazole | google.com |

| 3-(Trifluoromethyl)benzoyl hydrazide, Triethyl orthoformate | Acid catalyst | 2-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole | nih.gov |

An alternative and widely used approach is the dehydrative cyclization of pre-formed 1,2-diacylhydrazines. This method offers the advantage of isolating and purifying the diacylhydrazine intermediate before the final ring closure. The synthesis of the title compound via this route would involve the initial acylation of 3-(trifluoromethyl)benzoyl hydrazide with a suitable acylating agent to form the corresponding N-acyl-N'-(3-(trifluoromethyl)benzoyl)hydrazine. Subsequent treatment of this diacylhydrazine with a dehydrating agent, such as phosphorus oxychloride, trifluoroacetic anhydride, or Burgess reagent, induces cyclization to the 1,3,4-oxadiazole. researchgate.net

Similarly, acyl hydrazones, formed by the condensation of an acid hydrazide with an aldehyde, can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. For example, the reaction of 3-(trifluoromethyl)benzoyl hydrazide with an aromatic aldehyde would produce an acyl hydrazone, which can then be treated with an oxidizing agent like iodine or bromine to facilitate the cyclization. nih.gov

| Precursor | Reagent | Product | Reference |

| 1-Acyl-2-(3-(trifluoromethyl)benzoyl)hydrazine | POCl₃ | 2-(3-(Trifluoromethyl)phenyl)-5-substituted-1,3,4-oxadiazole | researchgate.net |

| N'-(Arylmethylene)-3-(trifluoromethyl)benzohydrazide | I₂ / HgO | 2-(3-(Trifluoromethyl)phenyl)-5-aryl-1,3,4-oxadiazole | nih.gov |

In recent years, more advanced and milder synthetic methods have emerged, including catalyst-mediated and photoredox catalysis approaches. These methods often offer advantages in terms of reaction conditions, substrate scope, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have been employed for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles. These reactions typically involve the coupling of a 2-halo-1,3,4-oxadiazole with an arylboronic acid or an arylstannane. rsc.org

Visible-light photoredox catalysis has also been successfully applied to the synthesis of 1,3,4-oxadiazoles. One such approach involves the coupling of isothiocyanates with hydrazines, followed by an intramolecular cyclization. researchgate.net Another photoredox strategy involves the cyclization of aldehydes with hypervalent iodine(III) reagents, which proceeds under mild, catalyst-free conditions. wikipedia.org These modern techniques hold promise for the efficient and environmentally benign synthesis of this compound.

Strategies for Introduction and Functionalization of the 3-(Trifluoromethyl)phenyl Moiety

The incorporation of the 3-(trifluoromethyl)phenyl group is a critical aspect of the synthesis, as this moiety significantly influences the compound's physicochemical and biological properties. This can be achieved either by using a pre-functionalized starting material or by modifying the phenyl ring after the formation of the oxadiazole core.

The most straightforward method for introducing the 3-(trifluoromethyl)phenyl moiety is to start with a precursor that already contains this group. The key starting material for many of the synthetic routes described above is 3-(trifluoromethyl)benzoyl hydrazide. This can be prepared from 3-(trifluoromethyl)benzoic acid, which is commercially available. A common laboratory-scale synthesis involves the conversion of the carboxylic acid to its corresponding acid chloride, 3-(trifluoromethyl)benzoyl chloride, followed by reaction with hydrazine (B178648) hydrate. chemicalbook.comchemicalbook.com

Alternatively, palladium-catalyzed cross-coupling reactions can be employed to form the aryl-oxadiazole bond. For instance, a 2-halo-1,3,4-oxadiazole could be coupled with (3-(trifluoromethyl)phenyl)boronic acid or a related organometallic reagent under Suzuki or other cross-coupling conditions to afford the target molecule. rsc.org This approach offers flexibility in the synthesis of various analogues.

Post-synthetic modification of the 3-(trifluoromethyl)phenyl ring provides a powerful strategy for generating a library of derivatives from a common intermediate. However, the electron-withdrawing nature of both the trifluoromethyl group and the 1,3,4-oxadiazole ring makes the phenyl ring electron-deficient, influencing its reactivity in common aromatic substitution reactions.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, on the 3-(trifluoromethyl)phenyl ring would be challenging due to the deactivating effect of the existing substituents. Such reactions generally require harsh conditions and may lead to a mixture of products. wikipedia.org

Conversely, nucleophilic aromatic substitution (SNA) could be a more viable strategy, particularly if a suitable leaving group, such as a halogen, is present on the phenyl ring. For example, if the starting material were a 2-(halo-3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole, the halogen could potentially be displaced by various nucleophiles. The strong electron-withdrawing groups on the ring would activate it towards nucleophilic attack. rsc.org However, specific examples of such modifications on the this compound scaffold are not widely reported in the literature, highlighting an area for future research and development.

Green Chemistry Principles and Sustainable Synthesis of this compound Analogues

The growing emphasis on environmental protection has spurred the development of sustainable synthetic methodologies in organic chemistry. nih.govrsc.org The synthesis of 1,3,4-oxadiazole derivatives, including analogues of this compound, has benefited significantly from the application of green chemistry principles. nih.gov These approaches aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, lower energy consumption, and utilize renewable resources. nih.govresearchgate.net Key strategies include the minimization of traditional organic solvents, the use of alternative and safer reaction media, and the development of energy-efficient protocols such as microwave-assisted synthesis and one-pot procedures. researchgate.netnih.gov

Conventional methods for synthesizing 1,3,4-oxadiazoles often rely on volatile and hazardous organic solvents. Green alternatives focus on either eliminating the solvent entirely or replacing it with more environmentally benign media.

Solvent-Free Synthesis: Solvent-less or solid-phase synthesis is a cornerstone of green chemistry, reducing pollution and costs associated with solvent purchase, purification, and disposal. researchgate.net Mechanochemical synthesis, which involves grinding solid reactants together, has emerged as an eco-friendly alternative to conventional solvent-based methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org This technique can lead to shorter reaction times and higher yields while completely avoiding the use of harmful solvents.

Another approach involves performing reactions under solvent-free conditions with microwave irradiation, where the energy is directly absorbed by the reactants. researchgate.net For instance, the synthesis of certain 1,2,4-oxadiazole (B8745197) derivatives has been achieved by reacting tetrazoles with acyl halides under solvent-free conditions, showcasing a method that could be adapted for 1,3,4-oxadiazole synthesis. researchgate.net

Alternative Reaction Media: When a solvent is necessary, green chemistry promotes the use of non-toxic, non-flammable, and readily available alternatives.

Water and Ethanol: Water is an ideal green solvent due to its safety, availability, and low cost. Ethanol, derivable from renewable resources, is also a preferred choice. The synthesis of some 2,5-disubstituted 1,3,4-oxadiazole analogues has been successfully carried out in an ethanol-water mixture under microwave irradiation, demonstrating a greener protocol. wjarr.com

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are considered green solvents due to their low volatility, biodegradability, and low toxicity. Sustainable synthesis of related heterocyclic compounds like benzoxazoles has been achieved in DES, suggesting their potential applicability for the synthesis of 1,3,4-oxadiazole analogues. mdpi.com

The following table summarizes examples of greener reaction media used in the synthesis of 1,3,4-oxadiazole analogues.

| Reactants | Method/Solvent | Conditions | Product Type | Yield (%) | Ref. |

| Aroylhydrazide, Aromatic Aldehyde | Microwave / Ethanol-Water (1:2) | Sodium Bisulfite | 2,5-Disubstituted 1,3,4-oxadiazole | High | wjarr.com |

| Hydrazide, Aromatic Aldehyde | Microwave / Nano (ZnO–TiO₂) Catalyst | Solvent-free | 2,5-Disubstituted 1,3,4-oxadiazole | High | wjarr.com |

| N-acylhydrazones | Microwave / Chloramine-T | Solvent-free | 2,5-Disubstituted 1,3,4-oxadiazole | Good | jchemrev.com |

| 2-amino-5-nitro-phenol, Substituted benzaldehyde | Deep Eutectic Solvent (DES) | 5 min, 40 °C | 2-(substituted phenyl)benzoxazole | 86-98 | mdpi.com |

To enhance reaction efficiency and align with green chemistry principles, microwave-assisted synthesis and one-pot procedures have been widely adopted for preparing 1,3,4-oxadiazole analogues. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in green synthesis because it can dramatically reduce reaction times—from hours to minutes—while often increasing product yields and purity. researchgate.netnih.gov This is achieved through efficient and uniform heating of the reaction mixture. researchgate.net Numerous studies have reported the microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. For example, the oxidative cyclization of N-acylhydrazones using reagents like chloramine-T can be effectively carried out under microwave irradiation to yield the corresponding oxadiazoles. jchemrev.com Similarly, the reaction of hydrazides with aromatic aldehydes, followed by cyclization, can be accelerated using microwaves, often with the aid of a solid support like silica (B1680970) gel or a catalyst. wjarr.comnih.gov

One-Pot Procedures: One-pot syntheses involve carrying out multiple reaction steps sequentially in the same reaction vessel without isolating the intermediate products. This approach enhances efficiency, reduces solvent usage and waste generation, and saves time and resources. researchgate.net The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-suited to one-pot strategies. A common method involves the initial condensation of a carboxylic acid with a hydrazide to form a diacylhydrazine intermediate, which then undergoes in-situ cyclodehydration to furnish the 1,3,4-oxadiazole ring. researchgate.net For instance, various (hetero)aryl and alkyl carboxylic acids can be condensed with a benzohydrazide, and the resulting intermediate is cyclized using a dehydrating agent like p-toluenesulfonyl chloride (TsCl) in the same pot to afford the final product in good yields. researchgate.net Another one-pot strategy involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed coupling, to access 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

The table below presents comparative data on conventional versus microwave-assisted synthesis for 1,3,4-oxadiazole analogues.

| Synthesis Method | Reaction Time | Yield (%) | Advantages | Ref. |

| Conventional Heating | Several hours | Moderate | Standard laboratory setup | nih.gov |

| Microwave Irradiation | 3-15 minutes | High | Rapid reaction, higher yields, energy efficiency | wjarr.com, nih.gov |

| One-Pot (Conventional) | Hours | Good-High | Reduced workup, less waste | researchgate.net |

| One-Pot (Microwave) | Minutes | High | Combines benefits of both techniques, highly efficient | jchemrev.com |

These green and sustainable methodologies offer significant advantages over traditional synthetic routes for preparing analogues of this compound, paving the way for more environmentally responsible chemical manufacturing. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Trifluoromethyl Phenyl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 2-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole by mapping the carbon and hydrogen framework and confirming the presence and position of the fluorine atoms.

The analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides direct evidence for the constituent parts of the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl ring and the single proton on the oxadiazole ring. The aromatic region would display a complex pattern for the four protons of the 3-substituted benzene (B151609) ring. The proton on the oxadiazole ring is anticipated to appear as a distinct singlet at a downfield chemical shift, typically in the range of δ 8.5-9.5 ppm, due to the deshielding effect of the heterocyclic system.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom of the trifluoromethyl group (CF₃) will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring typically resonate at distinct downfield shifts, generally between δ 155 and 165 ppm. researchgate.net The signals for the aromatic carbons of the benzene ring appear in the typical range of δ 120-140 ppm. researchgate.net

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the trifluoromethyl group. It is expected to show a single, sharp signal, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is a characteristic indicator of the CF₃ group attached to an aromatic ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Oxadiazole-H | 8.5 - 9.5 | Singlet (s) | Deshielded proton on the heterocyclic ring. |

| Aromatic-H | 7.5 - 8.4 | Multiplet (m) | Four protons on the trifluoromethylphenyl ring. |

| ¹³C NMR | |||

| C=N (Oxadiazole) | 160 - 165 | Singlet (s) | Carbon adjacent to the phenyl ring. |

| C-H (Oxadiazole) | 155 - 160 | Singlet (s) | Carbon bearing the oxadiazole proton. |

| Aromatic C-CF₃ | 130 - 135 | Quartet (q) | Carbon attached to the CF₃ group, split by fluorine. |

| CF₃ | 120 - 125 | Quartet (q) | Signal for the trifluoromethyl carbon itself. |

| Aromatic C-H | 125 - 135 | Singlet (s) | Remaining aromatic carbons. |

| Aromatic C (ipso) | 122 - 128 | Singlet (s) | Carbon attached to the oxadiazole ring. |

While 1D NMR provides essential data, 2D NMR techniques are invaluable for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to assign the specific positions of protons on the substituted phenyl ring by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the phenyl ring and the C-H of the oxadiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be instrumental in confirming the connection between the phenyl ring and the oxadiazole ring by showing a correlation from the oxadiazole proton to the ipso-carbon of the phenyl ring, and from the ortho-protons of the phenyl ring to the oxadiazole carbon.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule based on their unique vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. nih.govias.ac.in Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. scispace.com The characteristic vibrations of the 1,3,4-oxadiazole ring include a C=N stretching band around 1610-1650 cm⁻¹ and a C-O-C stretching band in the region of 1020-1250 cm⁻¹. nih.govscispace.com The strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range.

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3050 - 3100 | Medium | Stretching |

| C=N (Oxadiazole) | 1610 - 1650 | Medium-Strong | Stretching |

| Aromatic C=C | 1450 - 1600 | Medium | Stretching |

| C-F (CF₃) | 1100 - 1350 | Strong | Stretching |

| C-O-C (Oxadiazole) | 1020 - 1250 | Strong | Asymmetric Stretching |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of the compound. For this compound (C₉H₅F₃N₂O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) corresponding to its exact calculated mass, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for 2,5-disubstituted 1,3,4-oxadiazoles involve cleavage of the heterocyclic ring. scispace.com Expected fragmentation for this molecule could include the loss of neutral molecules like HCN or CO, and the formation of characteristic ions such as the benzoyl cation fragment [CF₃C₆H₄CO]⁺ and the trifluoromethylphenyl cation [CF₃C₆H₄]⁺.

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula |

| 214 | [M]⁺ (Molecular Ion) | [C₉H₅F₃N₂O]⁺ |

| 186 | [M - CO]⁺ | [C₈H₅F₃N₂]⁺ |

| 173 | [CF₃C₆H₄CO]⁺ | [C₈H₄F₃O]⁺ |

| 145 | [CF₃C₆H₄]⁺ | [C₇H₄F₃]⁺ |

| 69 | [CF₃]⁺ | [CF₃]⁺ |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most precise and unambiguous data on the three-dimensional structure of a molecule in the solid state. This technique would determine the exact bond lengths, bond angles, and torsion angles of this compound.

Based on studies of similar 2-phenyl-1,3,4-oxadiazole (B1361358) structures, it is expected that the phenyl and oxadiazole rings would be nearly coplanar to maximize π-conjugation. researchgate.netresearchgate.net This analysis would also reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as π-π stacking between the aromatic rings or hydrogen bonding, which govern the supramolecular architecture and physical properties of the material. researchgate.netnahrainuniv.edu.iq

Computational and Theoretical Chemistry Insights into 2 3 Trifluoromethyl Phenyl 1,3,4 Oxadiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, these studies typically employ methods like Density Functional Theory (DFT) to elucidate electronic structure, reactivity, and potential interaction sites.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule. For analogous compounds such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT with the B3LYP functional and a 6-311++G(d,p) basis set has been used to determine structural parameters like bond lengths and angles. ajchem-a.com These calculations typically show that the 1,3,4-oxadiazole ring and its phenyl substituents prefer a planar or near-planar conformation to maximize π-orbital overlap. Such studies provide foundational data on the molecule's ground state energy and the spatial arrangement of its atoms. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

For similar 1,3,4-oxadiazole structures, DFT calculations have been employed to compute these energy values. For instance, the calculated HOMO-LUMO gap for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole was found to be 4.4815 eV, suggesting good kinetic stability. ajchem-a.com Analysis of the orbital distributions shows that the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the oxadiazole and the trifluoromethylphenyl moiety, indicating the pathways for intramolecular charge transfer.

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Oxadiazole Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| HOMO-LUMO Gap (ΔE) | 4.4815 |

Data derived from studies on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species and to identify sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For 1,3,4-oxadiazole derivatives, ESP maps often show negative potential localized around the nitrogen atoms of the oxadiazole ring due to their high electronegativity. ajchem-a.com This suggests that these nitrogen atoms are the primary sites for interactions with electrophiles, such as in hydrogen bonding or coordination with metal ions. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential on the adjacent phenyl ring.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer insights into the dynamic behavior and conformational preferences of molecules.

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. By systematically rotating the single bonds—such as the bond connecting the phenyl ring to the oxadiazole ring—researchers can map the potential energy surface of the molecule. Energy minimization calculations, often performed using DFT or other computational methods, are then used to locate the lowest-energy conformer. For molecules with multiple aromatic rings like 2-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole, these studies are critical for determining the preferred orientation of the rings relative to each other, which is often a planar or near-planar arrangement to optimize electronic conjugation.

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms in a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model how a molecule behaves in different environments (e.g., in a solvent or interacting with a biological target). These simulations are used to assess the stability of different conformations, study the flexibility of the molecule, and analyze its interactions with surrounding molecules. nih.gov In drug design, MD simulations are often used to confirm the stability of a ligand bound within the active site of a protein, providing insights that are not available from static docking models alone. nih.gov

In Silico Prediction of Molecular Interactions and Biological Target Affinity (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as this compound, and a biological target, typically a protein or enzyme. Through these simulations, researchers can gain insights into the potential pharmacological activity of a compound.

Derivatives of 1,3,4-oxadiazole have been the subject of numerous molecular docking studies to elucidate their potential as therapeutic agents. These studies have explored their interactions with a variety of biological targets, revealing key binding modes and structural features that contribute to their activity.

For instance, a series of 1,3,4-oxadiazole derivatives were investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.comsemanticscholar.org Molecular docking studies revealed that these compounds fit well into the active site of VEGFR-2. mdpi.comsemanticscholar.org The interactions were characterized by a combination of hydrogen bonds, pi-sigma bonds, cation-pi interactions, and pi-alkyl bonds. mdpi.com Notably, the trifluoromethylphenyl moiety has been a component of ligands in docking studies targeting VEGFR-2. mdpi.com

In another study, 1,3,4-oxadiazole derivatives were evaluated as inhibitors of Carbonic Anhydrase II (CA-II), an enzyme implicated in conditions like glaucoma and certain types of cancer. nih.gov The docking results indicated that these compounds could effectively block the entrance to the active site of CA-II. nih.gov The primary interactions observed were hydrogen bonds with key amino acid residues such as Thr199, Thr200, and Gln92. nih.gov

Furthermore, the anticancer potential of 1,3,4-oxadiazole derivatives has been explored through docking studies against targets like Aurora Kinase A (AURKA) and VEGFR-2. mdpi.com These studies have shown that the compounds can exhibit high binding affinities for these protein targets. mdpi.com The interactions are often multifaceted, involving various types of chemical bonds that contribute to the stability of the ligand-protein complex. mdpi.com

The following interactive table summarizes the findings from molecular docking studies on derivatives closely related to this compound, highlighting their potential biological targets and the nature of their molecular interactions.

| Biological Target | Key Interacting Amino Acid Residues | Types of Interactions Observed | Reference |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Ala719, Leu768, Met769, Val702, Leu820, Thr766, Lys721, Leu764, Glu738, Thr830, Asp831 | Hydrogen bonding, pi-sigma bonds, cation bonds, pi-alkyl bonds | mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Ala698, Phe699, Asp831, Asn818, Arg817, Glu738, Phe832, Met769, Lys721 | Conventional hydrogen bonds | mdpi.com |

| Carbonic Anhydrase II (CA-II) | Thr199, Thr200, Gln92 | Hydrogen bonding | nih.gov |

| Aurora Kinase A (AURKA) | Not specified | Aromatic interactions (π-π) | mdpi.com |

These in silico studies underscore the potential of the 1,3,4-oxadiazole scaffold, particularly when substituted with a trifluoromethylphenyl group, to interact with various biological targets. The trifluoromethyl group often plays a crucial role in enhancing binding affinity and modulating the electronic properties of the molecule. The predictive power of molecular docking provides a valuable starting point for the rational design and development of new therapeutic agents based on the this compound structure.

Medicinal Chemistry and Mechanistic Biological Investigations of 2 3 Trifluoromethyl Phenyl 1,3,4 Oxadiazole Derivatives

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles for Bioactive Analogues

The biological activity of 2-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the oxadiazole core.

Structure-activity relationship (SAR) studies have demonstrated that the introduction of different functional groups to the core structure can modulate the biological efficacy and selectivity of these compounds. For instance, the presence of electron-withdrawing groups on the phenyl ring, such as halogens, can increase the antiproliferative activity of some 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

In a study of 1,2,4-oxadiazole (B8745197) derivatives as S1P1 receptor agonists, it was observed that variations at the 3- and 5-positions of the oxadiazole scaffold led to different modes of action. Specifically, when the 5-position was fixed with a 3,5-bis(trifluoromethyl)phenyl moiety, modifications at the 3-position were explored. Conversely, when the 3-position was fixed, various substituents were introduced on a phenyl ring at the 5-position. This highlights the importance of systematic modifications at different positions of the heterocyclic ring to understand their impact on biological activity.

For example, in a series of 1,2,5-oxadiazoles, it was found that antiplasmodial activity and selectivity were strongly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com The introduction of 3,4-dialkoxyphenyl groups had a positive impact on both activity and cytotoxicity. mdpi.com

Table 1: Impact of Substituent Modifications on Biological Activity

| Compound Series | Modification | Observed Effect | Reference |

| 1,3,4-Oxadiazole Derivatives | Introduction of electron-withdrawing groups on the phenyl ring | Increased antiproliferative activity | nih.gov |

| 1,2,4-Oxadiazole Derivatives | Variations at the 3- and 5-positions of the oxadiazole ring | Different modes of action as S1P1 receptor agonists | |

| 1,2,5-Oxadiazole Derivatives | Substitution pattern on a 4-phenyl moiety | Strong influence on antiplasmodial activity and selectivity | mdpi.com |

Pharmacophore modeling is a crucial tool for identifying the key structural features required for biological activity. For a series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives with anti-inflammatory activity, a pharmacophore model was generated to understand the requirements for cyclooxygenase-2 (COX-2) inhibition. semanticscholar.org This model, consisting of two aromatic rings and one hydrogen bond acceptor, provided insights into how these compounds might bind to the active site of the enzyme. semanticscholar.org

Lead optimization is a critical step in drug discovery that involves modifying a hit compound to improve its potency, selectivity, and pharmacokinetic properties. monash.edu For a novel series of oxadiazole derivatives designed as GSK-3β inhibitors, extensive SAR studies led to the identification of a potent and selective compound. nih.gov X-ray co-crystal structures of the inhibitor bound to the enzyme revealed its binding mode, providing a basis for further rational design. nih.gov

In the development of fatty acid amide hydrolase (FAAH) inhibitors, SAR studies of 1,3,4-oxadiazol-2(3H)-ones led to the identification of potent and selective compounds. documentsdelivered.com This process involves synthesizing and testing a variety of analogs to understand how different structural modifications affect the desired biological activity.

Elucidation of Molecular Mechanisms of Action for Specific Biological Activities

Understanding the molecular mechanisms by which these compounds exert their biological effects is essential for their development as therapeutic agents.

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease.

Histone Deacetylases (HDACs): Certain 1,3,4-oxadiazole derivatives have been identified as potent and selective HDAC inhibitors. mdpi.com For example, N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide was found to be a potent inhibitor. mdpi.com

Telomerase: A series of 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxan moiety were evaluated for their telomerase inhibitory activity. One compound, 2-(2,3-Dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole, showed potent inhibition with an IC50 value of 1.27 ± 0.05 µM. nih.gov Another series of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone derivatives also demonstrated telomerase inhibitory effects. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β): A novel series of oxadiazole derivatives were designed and synthesized as GSK-3β inhibitors, which are being explored as potential treatments for Alzheimer's disease. nih.gov

Epidermal Growth Factor Receptor (EGFR): Molecular modeling studies have been used to investigate 1,3,4-oxadiazole derivatives as potential EGFR inhibitors for cancer treatment. researchgate.net

Fatty Acid Amide Hydrolase (FAAH): 1,3,4-Oxadiazol-2(3H)-ones have been identified as novel FAAH inhibitors. documentsdelivered.com

Other Kinases: Pyridine-based 1,3,4-oxadiazole derivatives have shown promise as CDK2 inhibitors for cancer therapy. researchgate.net

Table 2: Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives

| Enzyme Target | Example Derivative | Biological Activity | Reference |

| Histone Deacetylases (HDACs) | N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide | Potent and selective inhibition | mdpi.com |

| Telomerase | 2-(2,3-Dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | Potent inhibitory action (IC50 = 1.27 ± 0.05 µM) | nih.gov |

| Glycogen Synthase Kinase-3β (GSK-3β) | Novel oxadiazole derivatives | Potent and selective inhibition | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Various 1,3,4-oxadiazole derivatives | Potential inhibitors for cancer treatment | researchgate.net |

| Fatty Acid Amide Hydrolase (FAAH) | 1,3,4-Oxadiazol-2(3H)-ones | Novel inhibitors | documentsdelivered.com |

| Cyclin-Dependent Kinase 2 (CDK2) | Pyridine-based 1,3,4-oxadiazole hybrids | Promising candidates for anticancer agents | researchgate.net |

While specific receptor binding studies for this compound are not extensively detailed in the provided context, the general class of oxadiazole derivatives has been studied for their interactions with various receptors. For example, computational studies have been employed to investigate the binding of 1,3,4-oxadiazole derivatives to the tyrosine kinase domain of VEGFR2 and EGFR. mdpi.com These studies help in understanding the binding affinities and interactions at the molecular level.

The antiproliferative and cytotoxic effects of these compounds are often mediated through the induction of apoptosis and modulation of the cell cycle.

Apoptosis Induction: Several studies have shown that 1,3,4-oxadiazole derivatives can induce apoptosis in cancer cells. For instance, novel 1,2,3-triazole/1,2,4-oxadiazole hybrids were found to promote apoptosis by activating caspases-3 and -8, and upregulating the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. semanticscholar.org Similarly, certain 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. researchgate.net The activation of caspase-3, a key executioner caspase, is a common mechanism by which these compounds induce programmed cell death. acs.org

Cell Cycle Modulation: Some 1,3,4-oxadiazole derivatives have been shown to cause cell cycle arrest. nih.govresearchgate.net This prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth. nih.govresearchgate.net The antiangiogenic and antiproliferative effects of some substituted-1,3,4-oxadiazole derivatives are mediated by the downregulation of VEGF and inhibition of the translocation of HIF-1α. nih.govresearchgate.net

Molecular Basis of Antimicrobial and Antifungal Action

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. The molecular basis of their action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.

The antibacterial activity of this class of compounds has been particularly noted against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the impairment of cell-wall biosynthesis through the inhibition of penicillin-binding proteins (PBPs). For instance, a derivative, 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole, has shown efficacy in a mouse model of MRSA infection. nih.gov The trifluoromethyl group on the phenyl ring is often crucial for enhancing the antimicrobial potency of these derivatives.

In the realm of antifungal activity, these compounds have been investigated for their ability to inhibit key enzymes in fungal cell membrane biosynthesis. One of the primary targets is sterol 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. acs.org Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have further elucidated the potential of these compounds to bind to the active site of microbial enzymes. For example, trifluoromethyl-1,3,4-oxadiazole amide derivatives have been docked against bacterial proteins, with interactions observed with key amino acid residues like Ser57 and Thr125. researchgate.net

Another explored mechanism is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. ekb.eg The 1,3,4-oxadiazole scaffold can interact with the ATP-binding site of the GyrB subunit, preventing DNA supercoiling and leading to bacterial cell death.

The following table summarizes the antimicrobial and antifungal activities of selected this compound derivatives and their proposed mechanisms of action.

| Derivative Type | Target Organism(s) | Proposed Mechanism of Action | Key Findings |

| Amide Derivatives | Bacillus cereus | Inhibition of essential bacterial enzymes | Potent inhibitory effects against various bacterial strains. researchgate.net |

| Indole-substituted | MRSA | Impairment of cell-wall biosynthesis (PBP inhibition) | Efficacious in a mouse model of MRSA infection. nih.gov |

| General Derivatives | Fungi | Inhibition of ergosterol biosynthesis (CYP51 inhibition) | Disruption of fungal cell membrane integrity. acs.org |

| Pyridine (B92270) Hybrids | Bacteria | Inhibition of DNA gyrase | Potential to interfere with bacterial DNA replication. jddtonline.info |

Anti-inflammatory Signaling Pathways and Immunomodulation

The anti-inflammatory properties of 1,3,4-oxadiazole derivatives are a significant area of investigation. While direct studies on this compound derivatives are emerging, research on related structures provides valuable insights into the potential signaling pathways involved. A key pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade. Some 1,3,4-oxadiazole derivatives have been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. nih.govnih.gov For instance, novel flavonoid 1,3,4-oxadiazole derivatives have been found to decrease the inflammatory response by inhibiting the nuclear translocation of NF-κB. nih.gov

The immunomodulatory effects of these compounds may involve the regulation of cytokine production. Studies on related 1,2,4-oxadiazole derivatives have shown a reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov This suggests that this compound derivatives could potentially exert their anti-inflammatory effects by modulating the immune response at the cellular level. Furthermore, some derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.com

Molecular Docking and Computational Studies of Ligand-Target Interactions

Molecular docking and computational studies have been instrumental in elucidating the potential ligand-target interactions of this compound derivatives at the molecular level. These in silico methods provide valuable insights into the binding modes and affinities of these compounds with various biological targets, guiding the rational design of more potent and selective agents.

In the context of antimicrobial activity, docking studies have been performed to understand the interaction of trifluoromethyl-1,3,4-oxadiazole derivatives with bacterial enzymes. For example, the docking of amide derivatives into the active site of a B. cereus protein revealed key interactions with amino acid residues Ser57 and Thr125, suggesting a basis for their inhibitory activity. researchgate.net Similarly, the potential of these derivatives to inhibit DNA gyrase has been explored through computational models, highlighting interactions within the ATP-binding pocket of the enzyme. ekb.eg

The table below presents a summary of molecular docking studies performed on derivatives containing the trifluoromethyl-1,3,4-oxadiazole scaffold.

| Derivative Class | Target Protein | Key Interacting Residues (Predicted) | Therapeutic Area |

| Amide Derivatives | B. cereus protein (PDB ID: 4EI9) | Ser57, Thr125 | Antibacterial |

| Pyridine Hybrids | DNA Gyrase B (PDB ID: 5D7R) | Not specified | Antibacterial |

| Flurbiprofen-based | COX-2 (PDB ID: 5KIR) | Not specified | Anti-inflammatory |

| General Derivatives | VEGFR2 | His1024, Ile1044, Cys1045 | Anticancer |

Strategic Development of Novel Bioactive Scaffolds Derived from the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring serves as a versatile and privileged scaffold in drug discovery, and strategic modifications of this core have led to the development of novel bioactive compounds. The incorporation of the 2-(3-(trifluoromethyl)phenyl) moiety is a key strategy to enhance biological activity and modulate pharmacokinetic properties.

One common approach involves the synthesis of hybrid molecules by combining the this compound core with other pharmacologically active heterocycles, such as pyridine or pyrazole (B372694). acs.orgnih.gov This molecular hybridization strategy aims to create multifunctional molecules with improved efficacy and a broader spectrum of activity. For example, the design of trifluoromethylpyridine 1,3,4-oxadiazole derivatives has led to the discovery of potent bacterial agents.

Structure-activity relationship (SAR) studies are crucial in guiding the strategic development of these scaffolds. These studies systematically explore how different substituents on the core structure influence biological activity. For instance, SAR studies on oxadiazole antibiotics have revealed that variations at the 5-position of the 1,3,4-oxadiazole ring can significantly impact antibacterial potency. nih.gov The presence and position of the trifluoromethyl group on the phenyl ring are also critical determinants of activity.

The development of new synthetic methodologies that allow for the efficient and diverse functionalization of the 1,3,4-oxadiazole core is another key aspect of strategic scaffold development. These advancements enable the creation of large libraries of derivatives for high-throughput screening and the rapid identification of lead compounds with desired biological profiles.

Potential Applications in Advanced Materials Science and Functional Chemistry

Incorporation into Organic Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Scintillators, UV Absorbers, Fluorescent Materials)

The 1,3,4-oxadiazole (B1194373) moiety is a well-established building block for organic optoelectronic materials due to its exceptional electron-transporting capabilities, high photoluminescence quantum yields, and robust thermal and chemical stability. nycu.edu.tw The incorporation of a trifluoromethylphenyl group is intended to further enhance these properties. The strongly electron-withdrawing trifluoromethyl (-CF3) group can increase the electron affinity of the molecule, which is advantageous for materials used in electron transport layers (ETLs) of Organic Light-Emitting Diodes (OLEDs). researchgate.net Enhanced electron injection and transport can lead to more balanced charge carrier mobilities within the device, a key factor for achieving high efficiency.

Derivatives of 1,3,4-oxadiazole are recognized for their fluorescent properties, often emitting light in the blue region of the spectrum. researchgate.networdpress.com This fluorescence is a result of de-excitation from singlet excited states following UV absorption. The specific emission wavelengths and quantum yields are highly dependent on the aromatic substituents attached to the oxadiazole core. While specific data for 2-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole is not extensively documented in isolation, related structures are used as emitters or hosts in OLEDs. For instance, copolymers incorporating this compound units have been synthesized for their potential in electroluminescent applications, leveraging the combined electronic properties of the oxadiazole and the trifluoromethyl group. researchgate.net

The high energy of the π-π* transitions in phenyl-oxadiazole systems also makes them suitable for applications as scintillators, which absorb high-energy radiation (like X-rays or gamma rays) and re-emit it as visible light. researchgate.net Furthermore, their strong absorption in the UV range suggests potential utility as UV absorbers to protect other materials from photodegradation.

| Property | Relevance to 2-(3-(CF3)phenyl)-1,3,4-oxadiazole | Application |

|---|---|---|

| Strong Electron Affinity | Enhanced by both the oxadiazole ring and the -CF3 group. | Electron Transport Layers (ETLs) in OLEDs |

| High Photoluminescence | Expected to exhibit fluorescence, likely in the UV-blue region. | Emissive Layers in OLEDs, Fluorescent Probes |

| Good Thermal Stability | The aromatic heterocyclic structure imparts high thermal resistance. | Stable components in electronic devices |

| UV Absorption | Strong absorption of UV radiation due to π-conjugated system. | UV Absorbers, Scintillators |

Role as a Building Block in Polymer Synthesis and Heat-Resistant Polymers

The 1,3,4-oxadiazole ring is a key structural motif in the synthesis of high-performance, heat-resistant polymers. researchgate.net Aromatic poly(1,3,4-oxadiazole)s are known for their exceptional thermal and hydrolytic stability, high glass transition temperatures, and mechanical strength, making them comparable to other high-performance polymers like polyimides and polyamides. researchgate.netresearchgate.net

The compound this compound can serve as a fundamental building block for such polymers, provided it is functionalized with reactive groups suitable for polymerization (e.g., amino, carboxyl, or hydroxyl groups). The inclusion of the trifluoromethyl (-CF3) group can impart additional desirable properties to the resulting polymers, such as:

Increased Solubility: The bulky and non-polar nature of the -CF3 group can disrupt polymer chain packing, reducing crystallinity and improving solubility in organic solvents, which is a significant advantage for processing.

Enhanced Thermal Stability: Fluorine-containing polymers are renowned for their thermal resistance.

Modified Dielectric Properties: The presence of fluorine can lower the dielectric constant of the polymer, a crucial property for microelectronics applications.

Research has demonstrated the synthesis of copolymers that contain this compound units within their structure. For example, copoly(aryl ether)s have been created that alternate between hole-transporting segments and electron-transporting segments containing this specific oxadiazole derivative. researchgate.net Such polymers are designed to combine multiple functionalities for advanced applications like single-layer OLEDs.

| Polymer Type | Role of the Oxadiazole Unit | Anticipated Contribution of the 3-(CF3)phenyl Group |

|---|---|---|

| Polyamides/Polyimides | Provides thermal stability and rigidity. | Enhances solubility, thermal stability, and lowers dielectric constant. |

| Conjugated Polymers | Acts as an electron-transporting moiety. | Increases electron affinity and modifies optoelectronic properties. |

| Copoly(aryl ether)s | Forms the electron-deficient block in a donor-acceptor architecture. | Improves processability and fine-tunes electronic energy levels. |

Development of Sensors and Probes (mechanistic principles of interaction, not performance metrics)

The fluorescent nature of the 1,3,4-oxadiazole core makes it a suitable fluorophore for the development of chemical sensors and probes. nih.gov The fundamental principle of such a sensor involves coupling the fluorophore to a receptor unit that can selectively interact with a target analyte. This interaction modulates the photophysical properties of the fluorophore, resulting in a detectable change in the fluorescence signal (e.g., intensity or wavelength).

The mechanistic principle often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a PET-based sensor, the receptor's interaction with an analyte can inhibit or activate electron transfer to or from the excited fluorophore, thus "switching" the fluorescence "on" or "off". For example, a polyamine macrocycle attached to a 2,5-diphenyl-1,3,4-oxadiazole (B188118) core can bind with metal ions like Zn(II). nih.gov This binding engages the lone pair electrons of the amine groups, preventing them from quenching the oxadiazole's fluorescence via PET, leading to a "turn-on" response known as Chelation-Enhanced Fluorescence (CHEF). nih.govtandfonline.com

In an ICT-based sensor, the binding of an analyte can alter the electron density distribution within the molecule, affecting the energy of the charge-transfer excited state and causing a shift in the emission wavelength (a colorimetric response).

For this compound to function as a sensor, it would need to be chemically modified to include a specific analyte-binding site. The trifluoromethylphenyl group would act as a powerful electron-withdrawing unit, influencing the HOMO-LUMO energy levels of the fluorophore. This modification can be used to fine-tune the sensor's electronic properties and its sensitivity to the electronic changes induced by analyte binding. The interaction principle would remain rooted in the modulation of the fluorophore's excited state through analyte-induced changes in PET, ICT, or other photophysical pathways.

Future Perspectives and Research Avenues for 2 3 Trifluoromethyl Phenyl 1,3,4 Oxadiazole Research

Innovations in Synthetic Methodologies for Enhanced Efficiency, Selectivity, and Sustainability

While established methods for the synthesis of 1,3,4-oxadiazoles are prevalent, the future of synthesizing 2-(3-(trifluoromethyl)phenyl)-1,3,4-oxadiazole will likely focus on the principles of green chemistry. Traditional methods often involve harsh reagents and solvents, leading to environmental concerns. Future synthetic strategies are expected to prioritize sustainability by exploring avenues such as:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby increasing the efficiency and environmental friendliness of the synthesis process.

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields in heterocyclic synthesis, providing an energy-efficient alternative to conventional heating.

Catalytic Approaches: The development of novel, reusable catalysts, including nanocatalysts and biocatalysts, could lead to more selective and efficient cyclization reactions for forming the oxadiazole ring.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. This would be particularly advantageous for the large-scale production of the target compound.

These innovative techniques are not only aimed at improving the economic viability of synthesizing this compound but also at minimizing the environmental footprint of its production.

Advanced Computational Approaches for Predictive Modeling and Structure-Function Relationships

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these approaches can provide profound insights into its behavior and guide the design of new derivatives with enhanced properties. Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. jchr.org This information is crucial for understanding its fundamental chemical characteristics and predicting its behavior in various chemical and biological environments.

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of related oxadiazole derivatives and their biological activity. ijrpc.comresearchgate.netnih.govphyschemres.org This can aid in predicting the activity of novel, unsynthesized analogs of this compound, thereby prioritizing synthetic efforts.

Molecular Docking Simulations: To explore the therapeutic potential of this compound, molecular docking studies can predict its binding affinity and orientation within the active sites of various biological targets, such as enzymes and receptors. mdpi.comnih.govnih.govresearchgate.netresearchgate.net This can help in identifying potential mechanisms of action and in the rational design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound and its biological targets over time, offering a more realistic representation of the binding process and the stability of the resulting complex.

These computational strategies will be instrumental in accelerating the discovery and optimization of new applications for this compound, reducing the reliance on time-consuming and expensive experimental screening.

Exploration of Untapped Biological Pathways and Mechanistic Disease Targets

The 1,3,4-oxadiazole (B1194373) core is a well-known pharmacophore present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.netnih.gov However, the specific biological profile of this compound remains largely unexplored. Future research should be directed towards:

High-Throughput Screening (HTS): Screening this compound against a diverse array of biological targets using HTS will be a critical first step in identifying novel therapeutic applications.

Phenotypic Screening: This approach can uncover unexpected therapeutic effects by observing the compound's impact on cell models of various diseases, without a preconceived notion of the target.

Target Identification and Validation: For any identified biological activity, subsequent studies will be necessary to pinpoint the specific molecular target and elucidate the mechanism of action. This could involve techniques such as proteomics, genomics, and cellular imaging.

Investigation of Novel Therapeutic Areas: Beyond the commonly explored areas for oxadiazoles, research could delve into its potential in treating neurological disorders, metabolic diseases, and rare genetic conditions. The presence of the trifluoromethyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to unique biological activities. nih.gov

A systematic and comprehensive evaluation of the biological activity of this compound is essential to uncover its full therapeutic potential.

Integration into Multidisciplinary Research Platforms for Novel Chemical Entity Discovery

The discovery of new chemical entities (NCEs) is increasingly reliant on the convergence of multiple scientific disciplines. The future of research on this compound will benefit significantly from its integration into such multidisciplinary platforms. This involves:

Chemical Biology Approaches: Utilizing this compound as a chemical probe to study biological systems can help in understanding complex cellular pathways and identifying new drug targets.

Fragment-Based Drug Discovery (FBDD): The this compound scaffold can serve as a valuable starting point in FBDD campaigns, where small molecular fragments are screened and then grown or linked to create potent and selective drug candidates.

Materials Science Exploration: The unique electronic and photophysical properties that may be imparted by the trifluoromethylphenyl and oxadiazole moieties could be explored for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or sensors.

Collaborative Research Networks: Fostering collaborations between synthetic chemists, computational chemists, biologists, pharmacologists, and material scientists will be paramount. Such networks can facilitate a more holistic and efficient approach to exploring the potential of this compound, from fundamental research to preclinical development and material application.

By positioning this compound within these integrated research frameworks, the scientific community can more effectively and rapidly translate its potential into tangible benefits for human health and technology.

Q & A

Q. What are the common synthetic routes for 2-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole and its derivatives?

The synthesis typically involves multi-step reactions starting with trifluoromethylphenyl precursors. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate are common starting materials. Cyclization via hydrazide intermediates forms the oxadiazole core, followed by functionalization with substituents like pyridinyl or benzyl groups. Yields range from 78% to 95%, with purification by recrystallization or column chromatography .

Q. How are NMR and mass spectrometry utilized in characterizing oxadiazole compounds?

Structural confirmation relies on NMR (e.g., δ 7.77–8.13 ppm for aromatic protons) and NMR (e.g., 160–165 ppm for oxadiazole carbons). High-resolution mass spectrometry (HRMS) verifies molecular weights (e.g., [M+H] at m/z 390.09–406.13). For derivatives like 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole, X-ray crystallography (monoclinic system, space group P21/c) provides definitive structural evidence .

Q. What safety precautions are recommended when handling oxadiazole derivatives during synthesis?

Safety data sheets (SDS) recommend using personal protective equipment (PPE), including gloves and goggles, due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation of vapors, particularly during reactions involving volatile reagents like chloromethyl or bromobenzyl intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of oxadiazole derivatives?

SAR studies systematically vary substituents (e.g., halogenated phenyl, pyridinyl, or thioether groups) and evaluate biological activity. For example:

- Anti-inflammatory activity: 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole showed 59.5% inhibition (vs. indomethacin’s 64.3%) .

- Fungicidal activity: Thioether derivatives (e.g., compound 5g ) exhibited >50% inhibition against Sclerotinia sclerotiorum at 50 µg/mL . Key groups like trifluoromethyl enhance lipophilicity and metabolic stability, while electron-withdrawing substituents (e.g., -CF) improve target binding .

Q. What computational methods elucidate the mechanism of action of oxadiazole-based compounds?

Molecular docking (e.g., using AutoDock Vina) predicts interactions with targets like succinate dehydrogenase (SDH; PDB:2FBW). For 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g ), docking reveals hydrogen bonds with Val-134 and hydrophobic interactions with Trp-173, mimicking the binding of lead compound penthiopyrad .

Q. How do researchers address discrepancies in biological activity data across structurally similar oxadiazole derivatives?

Contradictions arise from differences in substituent positioning (e.g., meta vs. para trifluoromethyl groups) or assay conditions (e.g., dosage variations). For example:

- Anti-inflammatory activity dropped from 61.9% to 52.3% when replacing 3,4-dimethoxyphenyl with 4-chlorophenyl .

- Herbicidal "bleaching" effects in 5e and 5g correlate with thioether chain length and halogen substitution . Cross-validation using orthogonal assays (e.g., DPPH for antioxidant activity) and dose-response curves resolves such discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.